(1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride
Description
(1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a phenylmethoxy group at the 2-position and dimethyl substituents at the 3,3-positions.
Properties
IUPAC Name |
(1R,2S)-3,3-dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10;/h3-7,11-12H,8-9,14H2,1-2H3;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRRQUSULBSOY-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OCC2=CC=CC=C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]([C@H]1OCC2=CC=CC=C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the phenylmethoxy and amine groups. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of chirality in biological processes.
Medicine
In medicine, (1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride may have potential as a pharmaceutical agent. Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes involved in disease pathways.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its reactivity and stereochemistry make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-3,3-Dimethyl-2-phenylmethoxycyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s cyclobutane core distinguishes it from cyclopropane-based analogs (e.g., (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride, ) and other amines with aromatic substituents. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- The phenylmethoxy group in the target compound enhances lipophilicity compared to non-aromatic analogs like (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride .
- Halogenated cyclopropane derivatives () exhibit higher molecular weights due to chloro/fluoro substituents, which may improve membrane permeability but reduce solubility .
Stability and Degradation
Stability data for the target compound are unavailable, but analogs like MPPH (ephedrine HCl) demonstrate significant degradation under microbial contamination and long-term storage:
Insights :
Analytical Methods
HPLC and GC-MS are standard for analyzing amine derivatives (). For chiral resolution, methods like chiral stationary phase HPLC or supercritical fluid chromatography (SFC) are critical:
- MPPH Analysis : Reversed-phase HPLC with UV detection at 200–220 nm is used for quantification .
- Chiral Analogs: (1R,2S)-phenylpropanolamine and similar amines are resolved using SFC or HPLC with polysaccharide-based columns ().
Comparison : The target compound’s cyclobutane ring and phenylmethoxy group may alter retention times compared to MPPH or cyclopropane analogs. Chiral separation would require stereospecific methods due to its (1R,2S) configuration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
